Litronesib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Litronesib, also known as LY2523355, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in targeting a protein called kinesin-5 (Eg5). Eg5 plays a crucial role in cell division by mediating the separation of chromosomes during mitosis [].

Inhibition of Kinesin-5 (Eg5) for Cancer Treatment

Cancer cells are known for their uncontrolled division. By inhibiting Eg5, litronesib disrupts this process, potentially leading to cell death or preventing cancer cell proliferation []. This makes litronesib an attractive candidate for cancer therapy.

Research Applications of Litronesib

- Preclinical Studies: Initial research on litronesib has been conducted in cell lines and animal models of cancer. These studies have shown promising results in terms of tumor growth inhibition [, ].

- Clinical Trials: Clinical trials are ongoing to evaluate the safety and efficacy of litronesib in humans with different types of cancer. These trials are crucial for determining the potential of litronesib as a viable cancer treatment option.

- Combination Therapy: Researchers are also investigating the use of litronesib in combination with other cancer therapies. This approach aims to potentially improve treatment efficacy and overcome resistance mechanisms developed by cancer cells [].

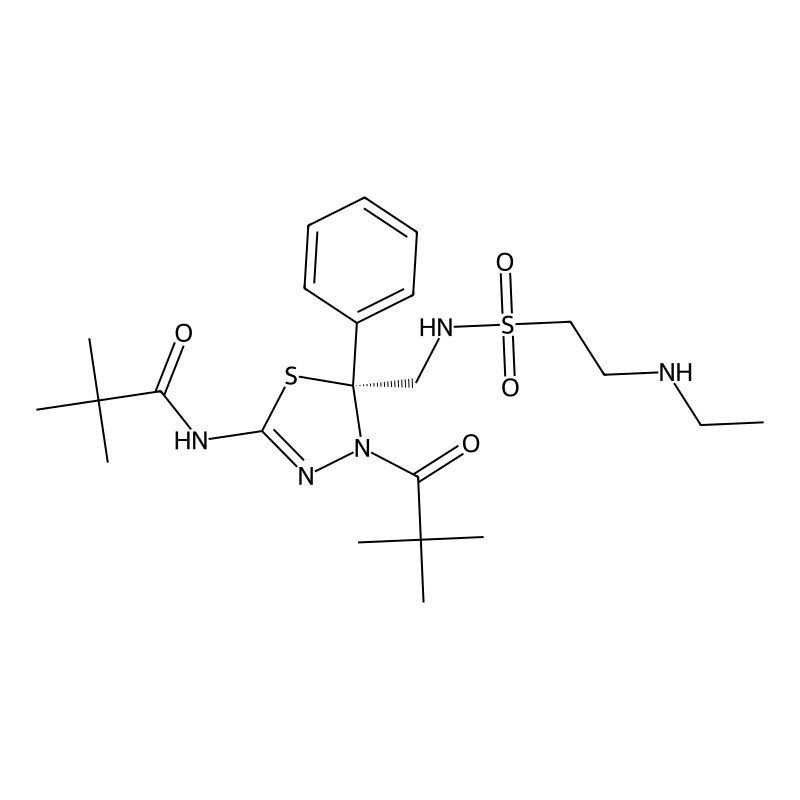

Litronesib is a small molecule compound with the chemical formula C23H37N5O4S2, classified as a kinesin inhibitor. It is primarily investigated for its potential in cancer therapy, particularly in targeting rapidly dividing cancer cells by disrupting their mitotic processes. The compound is known for its ability to inhibit the activity of kinesin-5, a motor protein essential for the proper functioning of the mitotic spindle during cell division. By interfering with this process, Litronesib aims to induce cell cycle arrest and promote apoptosis in cancerous cells .

- Oxidation and Reduction: These reactions can alter the oxidation state of functional groups within the compound, potentially affecting its biological activity.

- Substitution Reactions: These involve the replacement of one functional group with another, which can modify the compound's properties and efficacy.

- Racemization: Litronesib has been studied for its racemization behavior in aqueous solutions, where it can undergo base-catalyzed inversion at a chiral center, impacting its pharmacological profile .

Litronesib exhibits significant biological activity as an antimitotic agent. Its primary mechanism involves:

- Inhibition of Kinesin-5: By targeting kinesin-5, Litronesib disrupts microtubule dynamics, leading to improper spindle formation and ultimately causing cell cycle arrest in the metaphase stage.

- Induction of Apoptosis: The disruption of mitosis results in increased apoptosis in cancer cells, making it a promising candidate for cancer treatment .

Clinical trials have shown that Litronesib can effectively reduce tumor growth in various cancer models, demonstrating its potential as a therapeutic agent .

The synthesis of Litronesib involves several key steps:

- Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups to construct the core structure of Litronesib.

- Multi-step Synthesis: The process typically includes reactions such as amide formation, alkylation, and cyclization to build the complex structure.

- Purification: After synthesis, purification techniques like chromatography are employed to isolate and purify the final product from by-products and unreacted starting materials .

Litronesib is primarily explored for its applications in oncology:

- Cancer Treatment: It is being evaluated in clinical trials for various cancers, including breast cancer and other solid tumors. Its ability to selectively target cancer cells makes it a valuable addition to existing chemotherapy options.

- Research Tool: Beyond therapeutic applications, Litronesib serves as a research tool in studies aimed at understanding mitotic processes and kinesin function in cellular biology .

Interaction studies involving Litronesib have focused on:

- Pharmacokinetics and Pharmacodynamics: Research has explored how Litronesib interacts with biological systems, including its absorption, distribution, metabolism, and excretion profiles.

- Combination Therapies: Studies are ongoing to assess the efficacy of Litronesib in combination with other anticancer agents to enhance therapeutic outcomes while minimizing side effects .

Litronesib shares similarities with several other compounds that target mitotic processes. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ispinesib | Kinesin inhibitor | Targets kinesin-5 specifically |

| Rigosertib | Polo-like kinase inhibitor | Focuses on different mitotic checkpoints |

| Volasertib | Aurora kinase inhibitor | Targets Aurora kinases involved in mitosis |

| Paclitaxel | Microtubule stabilizer | Stabilizes microtubules rather than destabilizing |

| Vincristine | Vinca alkaloid | Disrupts microtubule assembly |

While compounds like paclitaxel and vincristine focus on microtubule dynamics broadly, Litronesib's specificity for kinesin-5 distinguishes it within this class of antimitotic agents. This specificity may offer advantages in terms of reduced side effects and enhanced efficacy against certain cancer types .

Key Synthetic Routes

The synthesis of litronesib involves sophisticated multi-step organic chemistry approaches that have been developed to achieve high yields and stereocontrol. The primary synthetic strategy centers around the construction of the 1,3,4-thiadiazole core structure, which serves as the fundamental scaffold for this kinesin Eg5 inhibitor [1].

The synthesis typically begins with 1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one as the starting material [1]. This foundational compound undergoes a carefully orchestrated sequence of transformations to build the complex molecular architecture of litronesib. The key synthetic route involves the reaction of the amino-thiadiazole starting material with chloroacetyl chloride in N,N-dimethylformamide under basic conditions, producing the glycinoyl chloride intermediate in excellent yield (91%) [1].

A critical transformation in the synthetic sequence is the heterocyclization reaction employing ammonium thiocyanate under reflux conditions. This reaction proceeds quantitatively to yield the thiazol-4(5H)-one intermediate, which represents a crucial structural element in the final litronesib molecule [1]. The reaction is characterized by the formation of new carbon-sulfur and carbon-nitrogen bonds, establishing the bicyclic framework that defines the molecular topology.

The final step in the synthetic sequence involves a Knoevenagel condensation reaction between the thiazolone intermediate and substituted aromatic aldehydes in the presence of ethanolic sodium hydroxide [1]. This condensation reaction enables the introduction of various substituents on the aromatic ring, allowing for structure-activity relationship studies and optimization of biological activity.

Stereoselective Synthesis Approaches

The stereochemical control in litronesib synthesis represents a significant challenge due to the presence of multiple chiral centers and the propensity for racemization under certain conditions. The stereoselective synthesis approaches focus primarily on controlling the configuration of the chiral center at the C5 position of the thiadiazole ring [2].

Nuclear magnetic resonance analysis has revealed that the synthetic methodology preferentially produces the Z-configuration of the exocyclic C=C double bond in the thiazolone moiety [1]. This stereoselectivity is evidenced by the characteristic chemical shift pattern observed in proton nuclear magnetic resonance spectroscopy, where the methine proton adjacent to the carbonyl group of the thiazolone ring appears in the deshielded region (δ 7.72-7.99 ppm) [1].

The Z-conformation assignment is based on the observation that the methine proton displays higher chemical shift values than would be anticipated for E-isomers, which typically appear in more shielded regions (< δ 7.5 ppm) [1]. This stereochemical preference is attributed to the electronic effects and steric interactions within the molecular framework during the condensation reaction.

Advanced stereoselective methodologies have been developed for related compounds, including the use of chiral auxiliaries and asymmetric catalysis approaches. For instance, stereoselective synthesis of amino ketone derivatives has been achieved through diastereoselective addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl imines [3]. These methodologies provide important precedents for achieving high stereoselectivity in complex heterocyclic synthesis.

Purification and Isolation Techniques

The purification and isolation of litronesib and related compounds require sophisticated chromatographic and crystallization techniques due to the complex nature of the synthetic intermediates and the potential for isomer formation. Standard purification protocols typically employ column chromatography using silica gel as the stationary phase with gradient elution systems [1].

High-performance liquid chromatography (HPLC) has emerged as a critical technique for both analytical characterization and preparative purification of litronesib. The compound exhibits good separation characteristics on reversed-phase HPLC columns, with typical purities exceeding 99% achievable through optimized chromatographic conditions [4]. The HPLC methods employed include gradient elution with water-acetonitrile mobile phases containing formic acid modifiers to improve peak shape and resolution.

Preparative high-performance liquid chromatography has become a standard technique for the removal or reduction of impurities from active pharmaceutical ingredients, and it is available at multi-kilogram scale [5]. This technique provides numerous advantages, including high efficiency and good reproducibility of separation, making it particularly suitable for litronesib purification where maintaining stereochemical integrity is crucial.

Crystallization techniques play an essential role in the final purification and solid-form control of litronesib. The compound can be crystallized from various solvent systems, with methanol-diethyl ether mixtures being commonly employed [6]. The crystallization process not only serves to purify the compound but also helps establish the desired polymorph and control particle size distribution, which are critical factors for pharmaceutical development.

Advanced purification techniques such as supercritical fluid chromatography have also been explored for litronesib and related compounds. These methods offer benefits including different selectivity, enhanced purity, lower costs, and better environmental footprint compared to traditional liquid chromatography approaches [5].

Racemization Mechanisms

pH-Dependent Racemization Kinetics

The racemization of litronesib exhibits a pronounced pH dependence, with chiral instability observed at pH 6 and above, and the rate of racemization increasing substantially with increasing pH [2]. This pH-dependent behavior is characteristic of base-catalyzed racemization mechanisms and represents a critical consideration for formulation development and storage conditions.

Kinetic studies have revealed that racemization does not depend on buffer identity, indicating a specific-base catalysis mechanism rather than general-base catalysis [2]. This observation is significant because it suggests that the racemization is directly dependent on hydroxide ion concentration rather than on the concentration of basic species in the buffer system.

The pH threshold of 6 represents a critical inflection point below which litronesib maintains excellent chiral stability. This finding has important implications for pharmaceutical formulation development, as maintaining solution pH below this threshold can effectively prevent racemization during storage and handling. The steep increase in racemization rate above pH 6 necessitates careful pH control in all aqueous formulations [2].

Temperature effects on racemization kinetics have also been investigated, revealing Arrhenius-type behavior with activation energies that can be used to predict shelf-life under various storage conditions. The combination of pH and temperature effects allows for the development of predictive models for chiral stability under realistic pharmaceutical storage conditions [7].

Aziridine Intermediate Formation

The mechanism of litronesib racemization involves the formation of an aziridine intermediate through a novel relay mechanism that represents a significant departure from conventional racemization pathways for compounds with quaternary chiral centers [2]. This mechanism begins with intramolecular deprotonation of the sulfonamide group by the side chain amino group, facilitated by neighboring group effects.

The formation of the aziridine intermediate occurs through the attack of the deprotonated sulfonamide anion on the C5 carbon, resulting in cleavage of the C5-S bond [2]. This unusual mechanism is enabled by the unique molecular architecture of litronesib, where the spatial arrangement of functional groups allows for efficient intramolecular interactions.

Crystal structure analysis has provided evidence for a hydrogen bond between the sulfonamide NH and the amino group, supporting the proposed relay mechanism [2]. This intramolecular hydrogen bonding interaction positions the nucleophilic nitrogen in an optimal geometry for attack on the chiral center, facilitating the formation of the aziridine ring system.

The aziridine intermediate represents a high-energy species that readily undergoes ring-opening reactions. The strain energy associated with the three-membered ring provides a thermodynamic driving force for subsequent transformations, including the heterolytic dissociation that leads to ylide formation [2]. Computational studies have confirmed the feasibility of this pathway and provided insights into the transition state structures involved in aziridine formation and opening.

Ylide Generation and Stereoinversion

The heterolytic dissociation of the aziridine intermediate yields an ylide, which represents the key species responsible for stereoinversion in the litronesib racemization mechanism [2]. Ylides are dipolar molecules containing formally negatively charged atoms directly attached to heteroatoms with formal positive charges, and they serve as crucial intermediates in various organic transformations [8].

The ylide formation in litronesib racemization represents a unique example of ylide chemistry in pharmaceutical systems. The ylide intermediate possesses sufficient lifetime to allow for rotation around the former chiral center, enabling the loss of stereochemical information and subsequent racemization [2]. The stability of this ylide intermediate is enhanced by the electronic effects of the surrounding molecular framework.

The stereoinversion process occurs through the planar geometry of the ylide intermediate, which effectively removes the stereochemical constraints present in the original tetrahedral chiral center. Upon collapse of the ylide intermediate, reformation of the tetrahedral geometry can occur with equal probability for both stereoisomers, resulting in racemization [2].

Computational studies have provided detailed insights into the electronic structure and stability of the ylide intermediate. These calculations confirm that the ylide represents a viable intermediate in the racemization pathway and help explain the observed kinetic behavior and pH dependence of the racemization process [2].

Electronic Effects on Racemization Rates

Electronic effects play a crucial role in modulating the rate of litronesib racemization, as demonstrated by studies with para-substituted phenyl derivatives. The introduction of a para-methoxy substituent on the phenyl ring accelerates racemization, whereas a para-trifluoromethyl substituent has the opposite effect [2]. These observations provide important insights into the electronic requirements for the racemization mechanism.

The accelerating effect of the para-methoxy group is consistent with its electron-donating properties, which stabilize the positively charged trigonal intermediate formed during the racemization process [2]. The methoxy group enhances the electron density on the aromatic ring through resonance effects, making the molecule more susceptible to base-catalyzed transformations.

Conversely, the decelerating effect of the para-trifluoromethyl group reflects its strong electron-withdrawing character. This substituent decreases the electron density on the aromatic ring and destabilizes carbocationic intermediates, resulting in slower racemization kinetics [2]. The magnitude of these electronic effects provides quantitative measures of the sensitivity of the racemization mechanism to electronic perturbations.

The systematic study of electronic effects has enabled the development of structure-racemization relationships that can guide the design of more stable analogs. By understanding how electronic modifications affect racemization rates, medicinal chemists can potentially design litronesib analogs with improved chiral stability while maintaining biological activity [2].

Structure-Activity Relationship Studies

Core Structure Modifications

Structure-activity relationship studies of litronesib and related thiadiazole-containing compounds have revealed critical insights into the molecular features required for optimal kinesin Eg5 inhibitory activity. The 1,3,4-thiadiazole core structure represents an essential pharmacophore that cannot be significantly modified without substantial loss of biological activity [1].

Modifications to the thiadiazole ring system have been systematically explored through the synthesis of hybrid molecules combining thiadiazole and thiazolone moieties. These hybrid analogues exhibit varying degrees of inhibitory activity against the microtubule-stimulated ATPase activity of Eg5, with IC50 values ranging from 13.2 to over 100 micromolar [1]. The most active compounds maintain the essential structural features of the parent thiadiazole framework while incorporating strategic modifications to enhance potency.

The substitution pattern on the thiadiazole ring significantly influences biological activity. Compounds bearing phenyl and N-(2-ethylamino)ethanesulfonamidomethyl substituents on the tetrahedral C5 carbon represent the optimal configuration for Eg5 inhibition [2]. Alterations to this substitution pattern generally result in reduced activity, highlighting the importance of maintaining the precise three-dimensional arrangement of functional groups.

Molecular docking studies have provided structural insights into the binding mode of thiadiazole-containing inhibitors in the allosteric binding pocket of Eg5. These studies reveal that the core thiadiazole structure occupies a critical position within the binding site, forming essential interactions with key amino acid residues including Glu116, Arg119, and Tyr211 [1].

Side Chain Alterations and Effects

The side chain modifications of litronesib analogs have profound effects on biological activity, as demonstrated by systematic structure-activity relationship studies. The introduction of various aromatic substituents on the thiazolone moiety reveals distinct patterns of activity modulation based on the electronic and steric properties of the substituents [1].

The most significant finding from side chain modification studies is that compound 5h, bearing a 2-chloro substituent on the phenyl ring, exhibits the highest potency with an IC50 value of 13.2 micromolar against microtubule-stimulated Eg5 ATPase activity [1]. This result highlights the importance of halogen substitution in enhancing biological activity through optimal interactions with the protein binding site.

Compounds containing electron-withdrawing groups, such as the 4-nitro derivative (compound 5i), also demonstrate moderate to good inhibitory activity [1]. These findings suggest that electron-withdrawing substituents enhance binding affinity through favorable electrostatic interactions or by modulating the electronic properties of the aromatic system to better complement the protein binding environment.

In contrast, analogues bearing electron-donating groups exhibit relatively moderate potency compared to their electron-withdrawing counterparts [1]. This pattern suggests that the protein binding site preferentially accommodates aromatic systems with reduced electron density, consistent with the presence of electron-rich amino acid residues in the binding pocket.

Unsubstituted derivatives and compounds with bioisosteric replacements generally display poor inhibition of Eg5 ATPase activity [1]. These results emphasize the critical importance of appropriate substituent selection for achieving optimal biological activity and suggest that the binding pocket has specific requirements for complementary functional groups.

Electronic and Steric Contributions

The analysis of electronic and steric contributions to litronesib activity reveals complex interdependencies between molecular properties and biological function. Electronic effects, as evidenced by the differential activities of para-substituted phenyl derivatives, demonstrate that the electron density distribution within the molecule significantly influences protein binding and enzymatic inhibition [1].

Molecular docking simulations have identified crucial hydrogen bonding interactions between the secondary amino group of active compounds and the carbonyl oxygen of Glu116 in the Eg5 binding site [1]. This interaction appears to be essential for biological activity, as compounds that cannot form this hydrogen bond exhibit significantly reduced potency. The electronic properties of substituents can modulate the hydrogen bonding capability of the amino group, providing a molecular basis for observed activity differences.

Steric effects play an equally important role in determining biological activity. The three-dimensional arrangement of substituents must be compatible with the spatial constraints of the protein binding site. Compounds with bulky substituents or unfavorable conformational preferences may experience steric clashes that prevent optimal binding [1].

The combination of electronic and steric effects creates a complex optimization landscape for litronesib analogs. Successful structure-activity relationship studies require careful consideration of both factors, as modifications that enhance electronic complementarity may simultaneously introduce unfavorable steric interactions, and vice versa [1].

Pi-cation interactions between aromatic substituents and basic amino acid residues such as Arg119 and Arg221 represent additional important contributors to binding affinity [1]. These interactions are sensitive to both the electronic properties of the aromatic system and the spatial orientation of the substituents, further emphasizing the need for integrated consideration of electronic and steric factors in analog design.

Chemical Stability Analysis

Hydrolytic Stability

The hydrolytic stability of litronesib represents a critical pharmaceutical property that influences formulation development, storage conditions, and clinical application. Studies have demonstrated that litronesib exhibits excellent hydrolytic stability under physiological pH conditions, with minimal degradation observed in aqueous solutions maintained below pH 6 [2].

The compound's stability profile in aqueous media is primarily governed by the intrinsic stability of the thiadiazole ring system and the resistance of the constituent chemical bonds to hydrolytic cleavage. The sulfonamide linkage, while generally stable under neutral conditions, can become susceptible to hydrolysis under extreme pH conditions or in the presence of specific catalytic species [2].

Forced degradation studies conducted under various pH conditions have revealed that litronesib maintains structural integrity across a wide pH range under normal storage conditions. However, the onset of racemization at pH 6 and above introduces a complicating factor, as chiral instability can occur even in the absence of significant chemical degradation [2]. This finding emphasizes the importance of distinguishing between chemical stability and stereochemical stability in pharmaceutical development.

The hydrolytic stability profile supports the development of aqueous formulations for clinical use, provided that appropriate pH control measures are implemented. Buffering systems that maintain pH below the racemization threshold can effectively preserve both chemical and stereochemical integrity during storage and handling [2].

Thermal Stability

Thermal stability studies of litronesib reveal that the compound exhibits good stability under standard pharmaceutical storage conditions. The recommended storage temperature of -20°C for long-term storage (3 years) and 4°C for short-term storage (2 years) in powder form reflects the compound's favorable thermal stability profile [9].

Solution formulations of litronesib demonstrate increased sensitivity to temperature compared to the solid form, requiring storage at -80°C for long-term stability (2 years) or -20°C for shorter periods (1 year) [9]. This temperature dependence is consistent with the general observation that dissolved compounds are more susceptible to degradation processes due to increased molecular mobility and solvent interactions.

Thermal analysis studies have provided insights into the physical stability of different polymorphic forms of litronesib. Differential scanning calorimetry and thermogravimetric analysis reveal distinct thermal events corresponding to polymorphic transitions, desolvation processes, and decomposition reactions. These data are essential for establishing appropriate processing and storage conditions for pharmaceutical manufacturing [4].

The activation energies for thermal degradation processes have been determined through Arrhenius plot analysis, enabling the prediction of shelf-life under various temperature conditions. These kinetic parameters support the selection of appropriate storage temperatures and help establish expiration dating for pharmaceutical products [7].

Photostability

Photostability represents a critical stability parameter for litronesib due to the compound's sensitivity to light exposure. Standard ICH Q1B photostability testing protocols are required to evaluate the effects of light exposure on the chemical and stereochemical integrity of the compound [10].

The photostability testing involves exposure to controlled light sources that simulate natural sunlight conditions, including both visible light (≥1.2 million lux hours) and ultraviolet radiation (≥200 Wh/m²) [11]. These exposures are designed to assess potential photodegradation pathways and determine appropriate packaging and labeling requirements for clinical and commercial products.

Studies have demonstrated that litronesib requires protection from light during storage and handling to maintain chemical stability [9]. This light sensitivity necessitates the use of amber glass containers or other light-protective packaging materials for both bulk drug substance and finished pharmaceutical products.

The photodegradation mechanism of litronesib likely involves the generation of reactive intermediates through electronic excitation of the aromatic chromophores within the molecule. These reactive species can undergo various chemical transformations, including oxidation, rearrangement, and fragmentation reactions that lead to the formation of degradation products [12].

Photostability testing results support specific labeling requirements such as "Protect from light" on pharmaceutical packaging. These requirements ensure that patients and healthcare providers are aware of the need for appropriate handling and storage conditions to maintain drug quality and efficacy [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

KIF11 [HSA:3832] [KO:K10398]

Other CAS

Wikipedia

Dates

2. Stable lyophilized and injectable formulations of thiadiazole derivative By Kusano, Hiroko; Mishra, Dinesh Shyamdeo; Tashiro, Yoshikazu; Watanabe, Yosuke; Zhuang, Hong From PCT Int. Appl. (2009), WO 2009009470 A1 20090115.

3. Preparation of thiadiazoline derivatives as therapeutic agents for restenosis By Nakai, Ryuichiro; Shimoike, Emi; Kusaka, Hideaki; Murakata, Chikara; Yamashita, Yoshinori From PCT Int. Appl. (2006), WO 2006137490 A1 20061228.

4. antiglaucoma agents containing thiadiazoline derivatives By Miki, Ichiro; Nakai, Ryuichiro; Murakata, Isamu; Yamashita, Nobunori; Oshima, Etsuo From Jpn. Kokai Tokkyo Koho (2006), JP 2006265107 A 20061005.

5. Preparation of thiadiazole derivatives for treatment of arthritis By Miki, Ichiro; Uchii, Masako; Murakata, Chikara; Yamashita, Yoshinori; Suda, Toshio From PCT Int. Appl. (2006), WO 2006101104 A1 20060928.

6. Preparation of thiadiazoline compounds for the treatment of solid tumor By Murakata, Chikara; Kato, Kazuhiko; Yamamoto, Junichiro; Nakai, Ryuichiro; Okamoto, Seiho; Ino, Yoji; Kitamura, Yushi; Saitoh, Toshikazu; Katsuhira, Takeshi From PCT Int. Appl. (2006), WO 2006101102 A1 20060928.

7. Thiadiazoline derivatives for the treatment of psoriasis By Miki, Ichiro; Uchii, Masako; Kobayashi, Katsuya; Harada, Daisuke From PCT Int. Appl. (2006), WO 2006101105 A1 20060928.

8. Preparation of thiadiazoline derivatives for the treatment of hematopoietic tumor By Nakai, Ryuichiro; Okamoto, Seiho; Kusaka, Hideaki; Yamashita, Yoshinori; Ishida, Hiroyuki From PCT Int. Appl. (2006), WO 2006101103 A1 20060928.